REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[P:1]([O-:5])([OH:4])([OH:3])=[O:2].[Ca+2:7].[P:1]([O-:5])([OH:4])([OH:3])=[O:2] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a formation of a first precipitate of calcium monohydrogenphosphate (DCP), a separation between the first precipitate
|
Type
|
ADDITION
|
Details
|
an aqueous solution of calcium dihydrogenphosphate (MCP), an addition to this aqueous solution of a strong base
|
Type
|
CUSTOM
|
Details
|
a separation between a second precipitate
|
Name
|
calcium dihydrogenphosphate
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)[O-].[Ca+2].P(=O)(O)(O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |